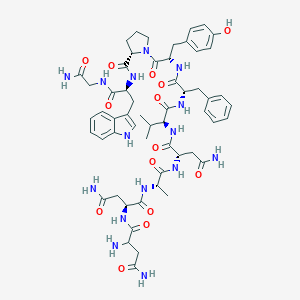
Cpd-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cpd-II is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule that has been synthesized through a complex process and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Cpd-II is complex and not fully understood. It has been shown to interact with various proteins and enzymes in the body, leading to changes in their function. Specifically, Cpd-II has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, leading to a reduction in their activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cpd-II are diverse and depend on the specific application. It has been shown to inhibit the production of inflammatory cytokines, reduce cancer cell proliferation, and inhibit viral replication. In addition, it has been shown to have antioxidant properties, which may contribute to its beneficial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cpd-II in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain enzymes and proteins, making it a valuable tool for studying specific biological processes. However, one of the limitations of using Cpd-II is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for research on Cpd-II. One area of interest is the development of Cpd-II derivatives with improved properties, such as increased potency or selectivity. In addition, further studies are needed to fully elucidate the mechanism of action of Cpd-II and its potential applications in various fields of research.
Conclusion:
In conclusion, Cpd-II is a synthetic compound that has shown promising results in various studies. Its potential applications in drug development, as well as its use as a tool compound in research, make it an important area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Cpd-II is a synthetic compound that is synthesized through a complex process involving multiple steps. The synthesis process involves the use of various chemical reagents and solvents, and the reaction conditions are carefully controlled to obtain the desired product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of Cpd-II is a challenging process that requires expertise and precision.
Applications De Recherche Scientifique
Cpd-II has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. In addition, it has been used as a tool compound in various studies to elucidate the mechanism of action of certain biological processes.
Propriétés
Numéro CAS |
152846-72-5 |
|---|---|
Nom du produit |
Cpd-II |
Formule moléculaire |
C56H73N15O14 |
Poids moléculaire |
1180.3 g/mol |
Nom IUPAC |
2-amino-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C56H73N15O14/c1-28(2)47(70-53(82)40(25-45(60)75)65-48(77)29(3)64-51(80)39(24-44(59)74)66-49(78)35(57)23-43(58)73)55(84)68-37(20-30-10-5-4-6-11-30)52(81)69-41(21-31-15-17-33(72)18-16-31)56(85)71-19-9-14-42(71)54(83)67-38(50(79)63-27-46(61)76)22-32-26-62-36-13-8-7-12-34(32)36/h4-8,10-13,15-18,26,28-29,35,37-42,47,62,72H,9,14,19-25,27,57H2,1-3H3,(H2,58,73)(H2,59,74)(H2,60,75)(H2,61,76)(H,63,79)(H,64,80)(H,65,77)(H,66,78)(H,67,83)(H,68,84)(H,69,81)(H,70,82)/t29-,35?,37-,38-,39-,40-,41-,42-,47-/m0/s1 |
Clé InChI |
OTDOOXXHZWQBII-ZWBRWBGSSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)C(CC(=O)N)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Séquence |
NNANVFYPWG |
Synonymes |
CPD-II culekinin depolarizing peptide II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
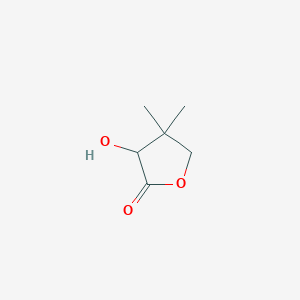
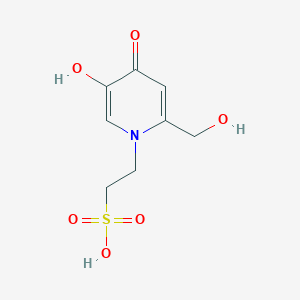
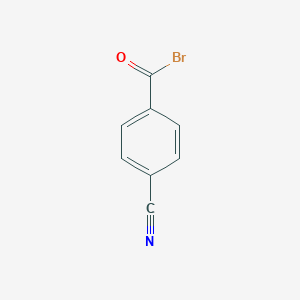
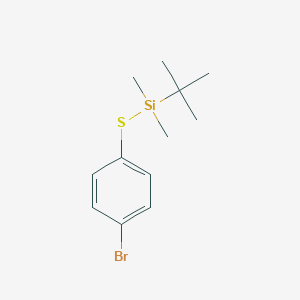
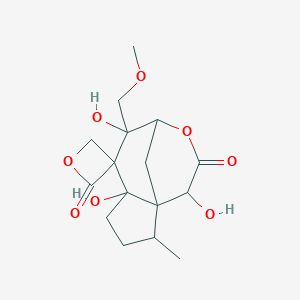

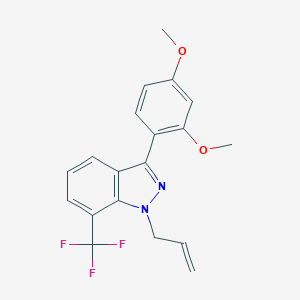
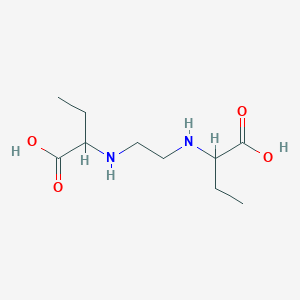
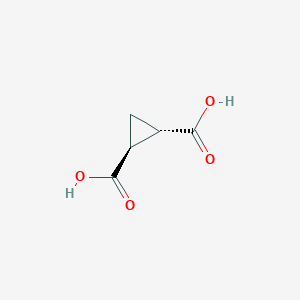
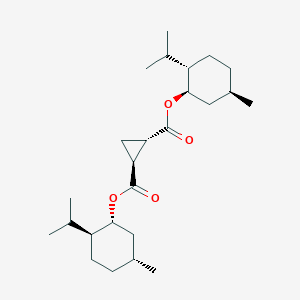
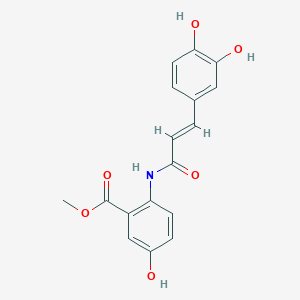
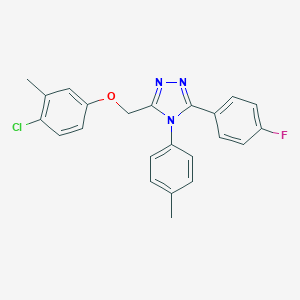
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)